2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide
Description
2-(1H-1,3-Benzodiazol-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a heterocyclic acetamide derivative featuring:
- A benzimidazole core (1H-1,3-benzodiazol-1-yl), known for its aromaticity and role in medicinal chemistry.
- An acetamide linker connecting the benzimidazole to a tetrahydropyran (oxan)-substituted pyrazole moiety. The oxan group enhances solubility and metabolic stability compared to simpler alkyl substituents .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-18(12-22-13-19-16-6-1-2-7-17(16)22)21-14-9-20-23(10-14)11-15-5-3-4-8-25-15/h1-2,6-7,9-10,13,15H,3-5,8,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVFLPKNQGGAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole derivative with additional oxygen functionalities, while reduction could produce a more saturated version of the compound .
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Pyrazole Substitution : The oxan-methyl group in the target compound may improve solubility compared to methyl or aryl substituents (e.g., compound 12’s methylpropylidene group) .
- Acetamide Linker : This moiety is conserved across analogs, suggesting its role as a flexible spacer for bioactive conformations .
2.3 Physical and Spectroscopic Properties
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Core Structure : The compound features a benzodiazole moiety linked to a pyrazole ring through an acetamide group.
- Functional Groups : The presence of an oxan-2-yl methyl group contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O |
| Molecular Weight | 233.28 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
The biological activity of 2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide has been investigated in various studies, revealing several mechanisms through which it exerts its effects:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases, which play crucial roles in cellular signaling pathways. For instance, it demonstrated inhibitory effects on ROCK-II (Rho-associated protein kinase II) with an IC50 value in the low nanomolar range, indicating high potency and selectivity against other kinases .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antibacterial agent.
- Antitumor Activity : In vitro assays have indicated that the compound may possess antitumor activity, potentially through apoptosis induction in cancer cell lines.
Case Study 1: ROCK-II Inhibition
A study conducted by researchers evaluated the compound's ability to inhibit ROCK-II activity. Using biochemical assays, the compound showed an IC50 value of 7.2 nM, indicating significant potency compared to other known inhibitors . The results were corroborated by cell-based assays demonstrating reduced phosphorylation of myosin light chain (ppMLC), a downstream target of ROCK signaling.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations above 50 µg/mL, the compound exhibited notable bactericidal activity, suggesting its potential as a therapeutic agent for bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Modifications to the benzodiazole and pyrazole moieties have been explored to enhance potency and selectivity:
Table 2: Structure-Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Substitution on Benzodiazole | Increased kinase selectivity |
| Variations in Pyrazole Ring | Enhanced antitumor activity |
Q & A
Q. Analytical workflow :
- Nuclear Magnetic Resonance (NMR) : Verify substitution patterns (e.g., pyrazole C-4 position) and absence of regioisomers by analyzing coupling constants and integration ratios .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]⁺ at m/z 384.4) and rule out byproducts .
- X-ray Crystallography : For unambiguous 3D conformation analysis, particularly to assess steric effects from the oxane and benzodiazole groups .
Common pitfalls : Overlapping NMR signals (e.g., oxane vs. pyrazole protons) require high-field instruments (≥500 MHz) .
Advanced: What computational strategies are recommended to predict its bioactivity and target interactions?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the benzodiazole ring .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories, monitoring RMSD values (<2.0 Å indicates stable binding) .
- QSAR Modeling : Correlate structural features (e.g., logP of ~2.5, polar surface area ~80 Ų) with antimicrobial or anticancer activity using datasets from analogs .
Advanced: How can contradictory biological activity data for similar compounds be resolved?
Case example : Discrepancies in reported IC₅₀ values for benzodiazole derivatives may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HeLa vs. MCF-7) .
- Solubility issues : Use DMSO concentrations ≤0.1% and confirm compound stability in media via LC-MS .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., ChEMBL) to identify structure-activity trends .
Advanced: What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., -OH) on the oxane ring to improve solubility (target logP <3) .
- Metabolic stability : Test hepatic microsome clearance (e.g., human vs. rodent) and identify vulnerable sites (e.g., acetamide hydrolysis) via LC-MS metabolite profiling .
- Permeability : Use Caco-2 cell assays; a Papp value >1×10⁻⁶ cm/s suggests oral bioavailability .
Advanced: How to design SAR studies for this compound?
Q. Key structural variables :
Experimental design : Synthesize 10–15 analogs, screen against a panel of 3–5 disease-relevant targets, and use ANOVA to identify statistically significant trends (p<0.05) .
Advanced: What are the best practices for stability studies under experimental conditions?
- Thermal stability : Store at -20°C in amber vials; monitor decomposition via TLC or HPLC over 30 days .
- pH sensitivity : Test solubility and degradation in buffers (pH 4–9); benzodiazole rings may hydrolyze under strongly acidic conditions .
- Light exposure : UV-Vis spectroscopy to detect photodegradation products; use light-protected storage .
Advanced: How to address low yields in the final amide coupling step?
- Catalyst optimization : Switch from EDCI/HOBt to PyBOP, which improves coupling efficiency for sterically hindered amines .
- Solvent screening : Test polar aprotic solvents (DMF vs. DMSO) and additives (e.g., DIEA) to enhance reaction rates .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 1h at 80°C, increasing yields by 20–30% .
Advanced: What in vitro assays are most relevant for evaluating its anticancer potential?
- Cytotoxicity : MTT assay on cancer cell lines (e.g., A549, HepG2) with IC₅₀ calculations .
- Apoptosis induction : Flow cytometry with Annexin V/PI staining .
- Target engagement : Western blotting for caspase-3 activation or PARP cleavage .
Advanced: How to validate off-target effects in biological studies?
- Proteome profiling : Use affinity chromatography with immobilized compound to pull down interacting proteins, identified via LC-MS/MS .
- Kinase panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended inhibition .
- CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
